Direct Head-to-Head Comparison: Activity vs. Inactive Structural Analog
Antimalarial agent 26 (compound 11) demonstrates quantifiable antiplasmodial activity, in stark contrast to its close structural analog, compound 10, which is inactive [1]. The critical difference lies in the substitution at the R2 position; Antimalarial agent 26 contains a 2,6-dimethyl-1,5-dienylheptyl (citral-derived) group, whereas the inactive analog has a methyl group [1]. This direct comparison within the same study highlights a clear functional divergence driven by side-chain structure.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.83 µg/mL |
| Comparator Or Baseline | Compound 10: Inactive |
| Quantified Difference | Active vs. Inactive (Binary difference) |
| Conditions | P. falciparum, microculture radioisotope technique [1] |
Why This Matters
This evidence proves that Antimalarial agent 26 possesses a unique, non-obvious active pharmacophore that is absent in a nearly identical analog, justifying its specific selection for target engagement studies.
- [1] Paengsri W, et al. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents. Chem Pharm Bull (Tokyo). 2021;69(3):253-257. View Source
